molecular formula C16H15F3O B1672879 Flumecinol CAS No. 56430-99-0

Flumecinol

Cat. No.: B1672879
CAS No.: 56430-99-0
M. Wt: 280.28 g/mol
InChI Key: DVASNQYQOZHAJN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Flumecinol plays a significant role in biochemical reactions by inducing hepatic microsomal enzymes. It interacts with various enzymes, proteins, and biomolecules, primarily in the liver. The compound enhances the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions facilitate the metabolism of various substrates, leading to increased drug clearance and altered pharmacokinetics .

Cellular Effects

This compound affects various cell types and cellular processes. In hepatocytes, it induces the expression of drug-metabolizing enzymes, leading to enhanced detoxification processes. This induction can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s impact on cytochrome P450 enzymes can alter the metabolism of endogenous and exogenous compounds, affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and activating nuclear receptors such as the pregnane X receptor (PXR). This activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, including cytochrome P450 enzymes. The binding interactions between this compound and these receptors are crucial for its enzyme-inducing properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its enzyme-inducing activity over extended periods, although its efficacy may decrease due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces drug-metabolizing enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and adverse impacts on liver function. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to its biotransformation into metabolites. The compound’s influence on metabolic flux and metabolite levels can significantly impact drug metabolism and detoxification processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target tissues, particularly the liver. The compound’s distribution is crucial for its enzyme-inducing effects and overall pharmacokinetics .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum of hepatocytes, where it interacts with cytochrome P450 enzymes. This localization is essential for its activity as an enzyme inducer. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Flumecinol can be synthesized through various methods. One common synthetic route involves a Grignard reaction between 3-trifluoromethylphenylmagnesium bromide and benzophenone . The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Flumecinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, where halogenation or nitration can occur.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Flumecinol has a wide range of scientific research applications:

Comparison with Similar Compounds

Flumecinol can be compared with other hepatic enzyme inducers such as phenobarbital and rifampicin. While all these compounds induce hepatic enzymes, this compound is unique in its specific induction of cytochrome P-450 monooxygenases. Similar compounds include:

This compound’s uniqueness lies in its specific induction profile and its potential therapeutic applications in liver-related conditions.

Properties

IUPAC Name

1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3O/c1-2-15(20,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17,18)19/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASNQYQOZHAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866560
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56430-99-0, 107317-30-6, 107317-31-7
Record name α-Ethyl-α-phenyl-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumecinol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumecinol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Ethyl-3-(trifluoromethyl)benzhydrol
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Record name Flumecinol
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Record name FLUMECINOL
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Record name FLUMECINOL, (-)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMZ2L5L8WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FLUMECINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK2338NBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 37.5 g. of propiophenone in 200 ml. of dry ether is added dropwise to a -10° C. Grignard solution prepared from 13.6 g. of magnesium turnings and 126 g. of 3-trifluoromethyl-bromobenzene in 182 ml. of dry ether. The reaction mixture is stirred at 0° C. for 30 minutes, thereafter refluxed for 1 hour. The mixture is cooled to 0° C., and the Grignard complex is decomposed with a 10% aqueous ammonium chloride solution. The etheral phase is separated, washed until neutral, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residual oil is subjected to fractional distillation in vacuo. This way 57.3 g. of 3-trifluoromethyl-α-ethyl-benzhydrol are obtained; b.p.: 106°-108° C./0.03 mmHg.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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